DPP4 and α-Glucosidase Dual Inhibition Profile of Lupinalbin A
Lupinalbin A demonstrates a dual inhibitory effect against DPP4 and α-glucosidase with distinct binding kinetics. In a direct comparison within the same study, Lupinalbin A inhibited DPP4 with an IC50 of 45.2±0.8 µM and α-glucosidase with an IC50 of 53.4±1.2 µM [1]. The positive control, sitagliptin, a clinically used DPP4 inhibitor, had an IC50 of 70.7±4.3 nM, while the α-glucosidase inhibitor acarbose had an IC50 of 240.5±2.1 µM [1]. Enzyme kinetics revealed Lupinalbin A acts as a competitive inhibitor of DPP4 (Ki = 35.1±2.0 µM) and a non-competitive inhibitor of α-glucosidase (Ki = 45.0±4.1 µM) [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | DPP4: 45.2±0.8 µM; α-glucosidase: 53.4±1.2 µM |
| Comparator Or Baseline | Sitagliptin (DPP4): 70.7±4.3 nM; Acarbose (α-glucosidase): 240.5±2.1 µM |
| Quantified Difference | Lupinalbin A is a moderately potent dual inhibitor with distinct binding mechanisms compared to the high-potency DPP4-specific inhibitor sitagliptin and the α-glucosidase inhibitor acarbose. |
| Conditions | In vitro enzyme inhibition assays; DPP4 and α-glucosidase activity measured. |
Why This Matters
This data defines Lupinalbin A as a dual-target tool compound with specific kinetic properties, differentiating it from standard, single-target clinical inhibitors and guiding its use in polypharmacology studies.
- [1] Kim, H. Y., Kim, J. H., & Jeong, H. G. (2021). Anti-diabetic effect of the lupinalbin A compound isolated from Apios americana: In vitro analysis and molecular docking study. Biomedical Reports, 14(4), 39. Table I. View Source
